2-Bromo-6-(1H-pyrazol-4-YL)aniline
Description
2-Bromo-6-(1H-pyrazol-4-YL)aniline is a brominated aromatic compound featuring an aniline group and a pyrazole ring. The bromine substituent at the 2-position and the pyrazole at the 6-position contribute to its unique electronic and steric properties, making it a candidate for applications in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-6-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7(9(8)11)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPLHVOPTMOMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1H-pyrazol-4-YL)aniline typically involves the bromination of 6-(1H-pyrazol-4-YL)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(1H-pyrazol-4-YL)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include various amine derivatives.
Scientific Research Applications
2-Bromo-6-(1H-pyrazol-4-YL)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-pyrazol-4-YL)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Brominated Pyrazole Derivatives
Bioactivity Comparison
Fungicidal and Herbicidal Activity
- 1,3,4-Oxadiazole Derivatives () : Compounds like 5g (4-bromobenzylthio) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The bromine atom enhances binding to the SDH protein via hydrophobic interactions .
- 1,3,4-Thiadiazole Derivatives () : Antimicrobial activity against E. coli and C. albicans was observed, though fungicidal efficacy was lower than oxadiazoles. The absence of bromine in these compounds may reduce target affinity .
Table 2: Bioactivity of Pyrazole-Containing Analogues
Role of Bromine in Bioactivity
Bromine’s electronegativity and van der Waals radius contribute to halogen bonding with biological targets. For example, in compound 5g, bromine stabilizes the interaction with SDH’s Phe-66 residue, mimicking the lead compound penthiopyrad . In contrast, non-brominated analogues in exhibited reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
